![molecular formula C18H22N2O2 B2654457 4-(3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile CAS No. 2176201-63-9](/img/structure/B2654457.png)
4-(3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 8-azabicyclo[3.2.1]octane, which is a type of bicyclic compound containing a nitrogen atom . The “4-(3-oxopropyl)benzonitrile” part suggests the presence of a benzonitrile group, which is a type of aromatic compound with a cyano group (-C≡N) attached.
Molecular Structure Analysis
The compound contains a total of 36 bonds, including 20 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, and 1 five-membered ring .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Techniques
Researchers have developed straightforward synthesis methods for producing carbocyclic nucleosides, highlighting the versatility of certain bicyclic compounds in nucleoside analog synthesis. For instance, Quadrelli et al. (2007) described a process that involves cycloaddition with benzonitrile oxide to afford isoxazoline-based carbocyclic aminols, serving as synthons for purine nucleosides. This synthesis approach underscores the utility of such compounds in constructing linear purine nucleosides, essential in drug development and biological studies (Quadrelli et al., 2007).
Antibacterial Applications
In the realm of antibacterial research, Tsubouchi et al. (1994) synthesized a series of 2-oxaisocephems, demonstrating the potential of bicyclic compounds for creating antibiotics. Their work showed that specific derivatives exhibit potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, compared with third-generation cephalosporins (Tsubouchi et al., 1994).
Potassium Channel Opener Prodrugs
Exploring novel therapeutic avenues, Horino et al. (2000) developed potassium channel opener (PCO) prodrugs with a slow onset and prolonged duration of action. Their synthesis of derivatives, aiming for reduced tachycardia induction, highlights the pharmaceutical applications of bicyclic compounds. This research demonstrates the compounds' roles in managing hypertension and their potential for delivering therapeutic effects with minimized side effects (Horino et al., 2000).
Antiproliferative Activity
Taia et al. (2020) synthesized a new series of heterocyclic systems from eugenol, demonstrating significant cytotoxicity against various cancer cell lines. Their research illustrates the potential of bicyclic compounds in developing anticancer agents, showcasing the broad spectrum of activity of these novel compounds (Taia et al., 2020).
Eigenschaften
IUPAC Name |
4-[3-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-17-10-15-7-8-16(11-17)20(15)18(21)9-6-13-2-4-14(12-19)5-3-13/h2-5,15-17H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQIBCGRBNSHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.